

Introduction: The Strategic Importance of a Chiral Aminonitrile Precursor

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Compound of Interest

Compound Name: *(R)*-tert-butyl 1-cyanoethylcarbamate

Cat. No.: B012532

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(R)-tert-butyl 1-cyanoethylcarbamate (CAS No. 100927-09-1) is a specialized organic compound valued for its dual functionality: a nitrile group and a stereochemically defined amine protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and drug design, prized for its stability under a wide range of conditions and its clean, straightforward removal under mild acidic conditions. [2]

The true value of this molecule lies in its identity as a chiral α -aminonitrile. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, making **(R)-tert-butyl 1-cyanoethylcarbamate** a direct precursor to enantiomerically pure (R)-alanine derivatives and other valuable chiral synthons. Such chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, making this compound a critical starting material for asymmetric synthesis.

Core Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties is foundational to its effective use in the laboratory, informing decisions on storage, solvent selection, and reaction setup.

Physical and Chemical Data

The quantitative data for **(R)-tert-butyl 1-cyanoethylcarbamate** are summarized below.

Where specific experimental data for the target compound is not publicly available, data from

the parent compound, tert-butyl carbamate, is provided for context and estimation.

| Property | Value | Source |
|---------------------|--|--------|
| CAS Number | 100927-09-1 | [1][3] |
| Molecular Formula | C ₈ H ₁₄ N ₂ O ₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 105-109 °C (for tert-butyl carbamate) | - |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMSO) | - |

Safety and Handling

As a nitrile-containing compound, appropriate safety precautions are mandatory. The Globally Harmonized System (GHS) classifications highlight the primary hazards associated with this chemical.

| Hazard Class | GHS Classification | Precautionary Statements | Source |
|-------------------------------|-------------------------------------|---------------------------------|--------|
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1] |

Core Handling Protocol:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Storage: Store in a tightly sealed container in a cool, dry place as recommended.^[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Characterization: A Predictive Analysis

While a publicly curated, complete set of spectra for this specific molecule is not readily available, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is a critical skill for verifying the identity and purity of synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The expected signals for **(R)-tert-butyl 1-cyanoethylcarbamate** are detailed below.

| Proton (¹ H) Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
|---|----------------------------------|---|-------------|---|
| -C(CH ₃) ₃ (Boc) | ~1.4-1.5 | Singlet (s) | 9H | The strong singlet is the hallmark of the Boc-protecting group. |
| -CH(CH ₃) | ~1.6 | Doublet (d) | 3H | This doublet arises from coupling to the adjacent methine proton. |
| -CH(CH ₃) | ~4.6-4.8 | Quartet of doublets (qd) or multiplet (m) | 1H | Coupled to the methyl protons and the N-H proton. Its position indicates it's attached to two electronegative atoms (N and CN). |
| -NH | ~5.0-5.5 | Doublet (d) or broad singlet (br s) | 1H | The chemical shift is variable and the peak can be broad due to hydrogen bonding and exchange. ^[4] Coupling to the methine proton may be observed. |

| Carbon (¹³ C) Environment | Expected Chemical Shift (δ, ppm) | Key Insights |
|---|----------------------------------|---|
| -C(CH ₃) ₃ (Boc) | ~28 | Characteristic signal for the methyl carbons of the Boc group. |
| -C(CH ₃) ₃ (Boc) | ~81 | The quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen. |
| -CH(CH ₃) | ~20 | Typical aliphatic methyl carbon signal. |
| -CH(CH ₃) | ~40-45 | The stereocenter carbon, its shift influenced by the attached nitrogen and nitrile. |
| -C≡N (Nitrile) | ~118-120 | A key diagnostic signal for the nitrile functional group. |
| C=O (Carbamate) | ~155 | The carbonyl carbon of the carbamate, a highly deshielded signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm ⁻¹) | Appearance | Key Insights |
|-------------------------|---|-----------------------|---|
| N-H Stretch (Carbamate) | ~3300-3400 | Medium, sharp | Indicates the presence of the N-H bond in the carbamate. |
| C-H Stretch (Aliphatic) | ~2850-3000 | Strong, sharp | Corresponds to the C-H bonds of the methyl and tert-butyl groups. |
| C≡N Stretch (Nitrile) | ~2240-2260 | Medium to weak, sharp | A highly diagnostic, though sometimes weak, peak for the nitrile group. |
| C=O Stretch (Carbamate) | ~1680-1710 | Strong, sharp | The prominent carbonyl absorption is a defining feature of the carbamate. |
| N-H Bend | ~1510-1540 | Medium | Often seen in secondary amides and carbamates. |

Synthesis Methodologies: A Tale of Two Strategies

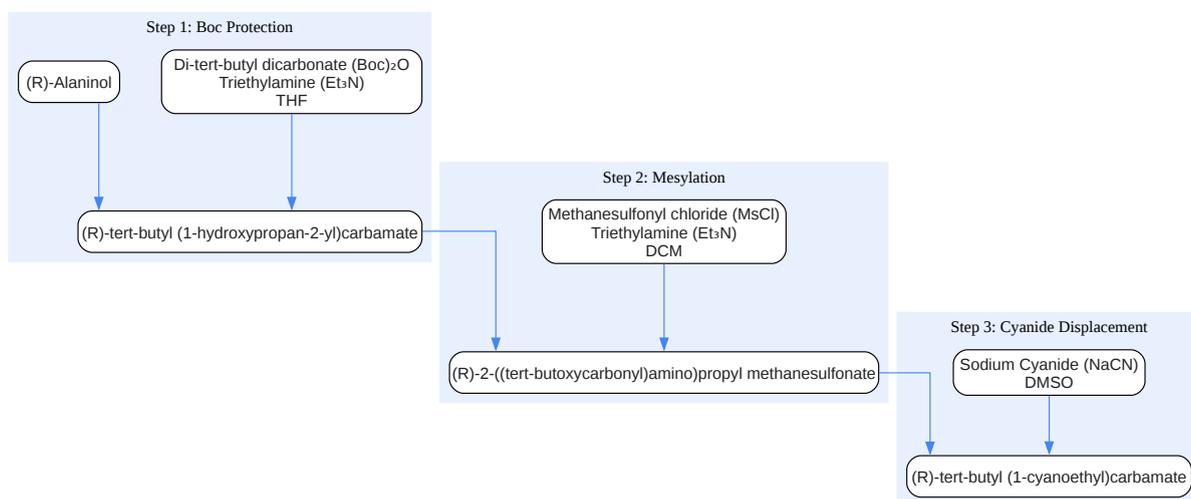
The synthesis of chiral α -aminonitriles can be approached from multiple angles. We will detail two robust and field-proven strategies: a stereoretentive displacement reaction and an asymmetric Strecker synthesis.

Strategy 1: Stereoretentive Cyanide Displacement (Adapted Protocol)

This approach leverages a readily available chiral starting material, (R)-Alaninol, and converts it into the target aminonitrile. The key steps are Boc protection of the amine, activation of the primary alcohol (e.g., as a mesylate), and subsequent S_N2 displacement with a cyanide source.

This method is advantageous as it preserves the stereochemistry of the starting material. The following protocol is adapted from a validated synthesis of a structurally analogous compound.

[5]



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Diagram 1: Synthesis via Stereoretentive Cyanide Displacement.

Detailed Experimental Protocol:

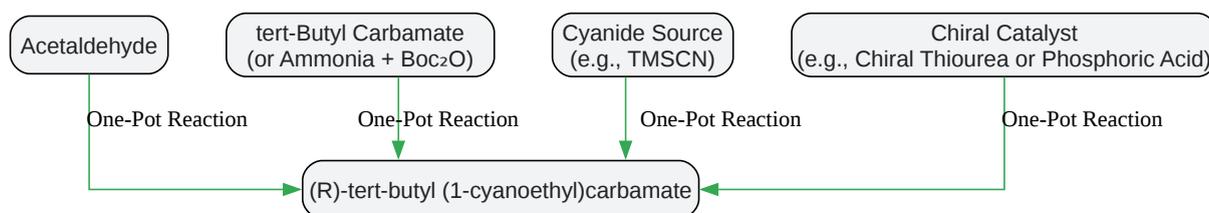
- Step 1: Boc Protection of (R)-Alaninol:

- To a stirred solution of (R)-Alaninol (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
- Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate, which can often be used without further purification.
- Step 2: Mesylation of the Alcohol:
 - Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
 - Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
 - Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC.
 - Upon completion, dilute with DCM and wash with cold water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude mesylate. Causality: The alcohol is converted to a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.
- Step 3: S_N2 Displacement with Cyanide:
 - Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate safety measures.
 - Dissolve the crude mesylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
 - Add sodium cyanide (3.0 eq) in one portion.
 - Heat the mixture to 45-50 °C and stir for 18 hours.[5]

- Cool the reaction mixture to 0 °C and carefully quench by adding cold water.
- Extract the aqueous phase multiple times with diethyl ether or ethyl acetate.
- Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, and dry over anhydrous MgSO₄.
- Filter and concentrate the solvent. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **(R)-tert-butyl 1-cyanoethylcarbamate**.

Strategy 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic multi-component reaction that forms an α -aminonitrile from an aldehyde, an amine, and a cyanide source.^{[6][7]} To achieve enantioselectivity, a chiral amine or a chiral catalyst is employed. For our target, we can envision a pathway starting with acetaldehyde, using tert-butyl carbamate as the "amine" component (or a precursor), and a cyanide source, all mediated by a chiral catalyst.



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Diagram 2: Conceptual Asymmetric Strecker Synthesis Workflow.

Conceptual Protocol:

The power of the Strecker synthesis lies in its convergence. A chiral catalyst, such as a thiourea or phosphoric acid derivative, would co-ordinate the imine intermediate formed in situ from acetaldehyde and the amine component. This creates a chiral environment, directing the nucleophilic attack of the cyanide ion to one face of the imine, thereby establishing the (R)-

stereocenter. While specific conditions would require optimization, this strategy represents a highly efficient and atom-economical approach to the target molecule.[8]

Applications in Drug Development and Medicinal Chemistry

The utility of **(R)-tert-butyl 1-cyanoethylcarbamate** is realized when it is transformed into more complex molecular architectures for drug discovery.

- **Synthesis of Chiral α -Amino Acids:** Acidic hydrolysis of the nitrile group, typically followed by deprotection of the Boc group, provides a direct route to optically pure (R)-Alanine.
- **Synthesis of Chiral 1,2-Diamines:** Reduction of the nitrile group (e.g., using LiAlH_4 , $\text{H}_2/\text{Raney Ni}$) yields the corresponding chiral 1,2-diaminopropane derivative. This N-Boc-(R)-1,2-diaminopropane is a valuable building block for synthesizing ligands, catalysts, and complex drug molecules.
- **Pharmaceutical Intermediate:** Carbamate-protected chiral intermediates are critical in the multi-step synthesis of modern pharmaceuticals. For instance, a structurally related carbamate derivative is a key intermediate in the synthesis of the anti-epileptic drug Lacosamide.[9] This highlights the role of such building blocks in constructing the core of bioactive molecules.

Conclusion

(R)-tert-butyl 1-cyanoethylcarbamate is more than a simple chemical; it is a strategic tool for the efficient construction of stereochemically complex molecules. Its robust Boc-protecting group and versatile nitrile functionality provide medicinal chemists with a reliable and predictable building block. A deep understanding of its properties, handling requirements, and synthetic access, as detailed in this guide, empowers researchers to fully leverage its potential in the discovery and development of next-generation therapeutics.

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